Methyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10F3NO3 |
|---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
methyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate |
InChI |
InChI=1S/C10H10F3NO3/c1-16-9(15)6-2-3-8(7(14)4-6)17-5-10(11,12)13/h2-4H,5,14H2,1H3 |
InChI Key |
JLLXWJSHUUNMPR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Step 1: Nitration of Methyl 3-(2,2,2-trifluoroethoxy)benzoate
- Reaction Description : The starting material, methyl 3-(2,2,2-trifluoroethoxy)benzoate, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid.
- Conditions :
- Temperature: 0–5°C to minimize side reactions.
- Reaction Time: Approximately 1–3 hours.
- Outcome : Formation of methyl 4-nitro-3-(2,2,2-trifluoroethoxy)benzoate as the intermediate.
Step 2: Reduction of Nitro Group
- Reaction Description : The nitro group in the intermediate is reduced to an amino group using catalytic hydrogenation or chemical reducing agents.
- Common Reducing Agents :
- Catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas.
- Iron filings and hydrochloric acid (Fe/HCl).
- Sodium borohydride (NaBH4) with a suitable catalyst.
- Conditions :
- Solvent: Ethanol or methanol for catalytic hydrogenation; water or ethanol for Fe/HCl reduction.
- Temperature: Room temperature to moderate heating (~25–50°C).
- Outcome : Formation of this compound.
Industrial Production Considerations
For large-scale production, continuous flow systems are often employed to enhance reaction efficiency and yield. These systems provide precise control over parameters such as temperature, pressure, and reactant concentrations.
Key Features:
- Use of automated systems for monitoring and adjusting reaction conditions.
- Implementation of inert atmosphere conditions to prevent moisture interference during sensitive steps.
Reaction Optimization
Factors Influencing Yield:
- Purity of Starting Materials : Impurities can lead to side reactions and reduced yield.
- Temperature Control : Maintaining optimal temperatures is critical for minimizing by-products.
- Choice of Reducing Agent : The selection of a reducing agent impacts both yield and reaction time.
Strategies for Improvement:
- Employing high-purity solvents.
- Exploring alternative catalysts for reduction (e.g., Raney nickel for catalytic hydrogenation).
- Conducting reactions under inert atmospheres (e.g., nitrogen or argon).
Characterization Techniques
The final product is typically characterized using spectroscopic methods to confirm its structure and purity:
| Technique | Key Features Observed |
|---|---|
| ¹H NMR | Aromatic protons at δ ~7.0 ppm; trifluoroethoxy group at δ ~4.7 ppm |
| Mass Spectrometry (MS) | Molecular ion peak at m/z ~303 [M + H]⁺ |
| Infrared Spectroscopy (IR) | Characteristic peaks for ester (C=O) and amino (-NH₂) groups |
Summary Table of Reaction Conditions
| Step | Reactants/Agents | Conditions | Yield (%) |
|---|---|---|---|
| Nitration | Methyl 3-(2,2,2-trifluoroethoxy)benzoate + HNO₃/H₂SO₄ | 0–5°C; ~3 hours | ~80 |
| Reduction | Methyl 4-nitro-3-(2,2,2-trifluoroethoxy)benzoate + Pd/C + H₂ | Room temperature; ~6 hours | ~90 |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Methyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate features a benzoate group with a trifluoroethoxy substituent. The presence of the trifluoroethoxy group enhances the compound's lipophilicity and biological activity due to the electron-withdrawing nature of the trifluoromethyl groups. This unique structure contributes to its reactivity and potential applications in drug development and agricultural formulations.
Drug Development
The compound serves as a valuable building block in the synthesis of pharmaceuticals. Its structural characteristics allow it to participate in various chemical reactions that lead to biologically active compounds. For instance, modifications of similar fluorinated compounds have shown promising antibacterial activity against resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa .
Case Study: Antibacterial Activity
- A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on bacterial gyrase, a target for antibiotic action. The minimal inhibitory concentration (MIC) against A. baumannii was reported at 8 µg/mL, indicating its potential as an antibacterial agent .
FDA-Approved Drugs
The trifluoromethyl group in this compound aligns with trends in drug development where such moieties enhance pharmacokinetic properties. A review highlighted various FDA-approved drugs containing trifluoromethyl groups that have improved efficacy and bioavailability .
Pesticide Development
This compound can also be utilized in the formulation of agricultural chemicals, particularly pesticides. The lipophilic nature of the compound allows for better penetration through plant cuticles, enhancing the efficacy of active ingredients.
Data Table: Comparison of Agricultural Compounds
| Compound Name | Application Area | Unique Properties |
|---|---|---|
| Methyl 3-amino-4-(trifluoroethoxy)benzoate | Pesticide formulation | Enhanced penetration and efficacy |
| Methyl 4-(trifluoromethyl)benzoate | Herbicide | Different electronic effects due to CF₃ vs. CF₂H |
| Methyl 3-(hydroxymethyl)benzoate | Fungicide | Potential for hydrogen bonding |
Cosmetic Formulations
The compound's unique properties also lend themselves to cosmetic applications. Its ability to modify skin permeability makes it suitable for enhancing the delivery of active ingredients in topical formulations. Research has shown that incorporating such compounds can improve moisturizing effects and overall skin compatibility .
Case Study: Topical Formulations
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl 3-Amino-4-(2,2,2-Trifluoroethoxy)benzoate
- Structural Difference : The ethyl ester variant replaces the methyl ester group with an ethyl chain.
- Synthesis and Stability: Evidence indicates discontinuation of Ethyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate (CAS: 287116-76-1), suggesting challenges in synthesis or stability compared to the methyl analog .
- Physicochemical Properties : The ethyl group increases molecular weight (MW: ~277.22 g/mol vs. ~263.21 g/mol for the methyl derivative) and may slightly reduce solubility in polar solvents.
Methyl 4-Amino-3-(2,2,2-Trifluoroethoxy)benzoate (4s12)
- Positional Isomerism: The amino and trifluoroethoxy groups are swapped (3-amino-4-trifluoroethoxy vs. 4-amino-3-trifluoroethoxy).
- Synthesis : Prepared via nitration followed by reduction, yielding 41% after purification .
- Spectroscopic Data : 1H NMR (DMSO-d6) shows distinct peaks at δ 7.46 (dd, J = 8.2, 1.8 Hz) and δ 5.70 (s, 2H, NH2), confirming regiochemistry .
- Applications: Used in benzothiazole-based DNA gyrase inhibitors with activity against Acinetobacter baumannii and Pseudomonas aeruginosa .
Methyl 2-Amino-4-(Trifluoromethyl)benzoate (CAS: 61500-87-6)
- Substituent Variation : Replaces the trifluoroethoxy group with a trifluoromethyl group at the 4-position.
- Similarity Score : Structural similarity of 0.97 to the target compound .
- Impact on Reactivity: The electron-withdrawing trifluoromethyl group may reduce nucleophilic reactivity at the amino group compared to the trifluoroethoxy analog.
Lansoprazole Derivatives
Methyl 4-Methyl-3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}benzoate
- Functional Group: Features a carbamate linkage (NHCOO-trifluoroethoxy) instead of a free amino group.
- Applications : Carbamates are often used to modulate bioavailability or prolong half-life in drug design. The trifluoroethoxy carbonyl group may enhance metabolic stability compared to the primary amine in the target compound .
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The methyl ester variant (target compound) is more synthetically accessible than its ethyl counterpart, which faces discontinuation .
- Biological Relevance: Positional isomerism (e.g., 3-amino vs. 4-amino) significantly impacts biological activity, as seen in benzothiazole-based inhibitors .
- Functional Group Trade-offs: Free amino groups (target compound) offer reactivity for derivatization, while carbamates (e.g., ) or sulfonamides (e.g., ) enhance stability or target specificity.
Biological Activity
Methyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
The trifluoroethoxy group is known to impart unique properties that can enhance the compound's biological activity. The electron-withdrawing nature of the trifluoromethyl groups can affect the electronic distribution within the molecule, potentially increasing its affinity for various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has shown significant activity against several strains of bacteria, including:
- Staphylococcus aureus (including MRSA)
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these pathogens are promising:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 8 |
| Pseudomonas aeruginosa | 16 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Cytotoxicity and Safety Profile
In evaluating the safety profile, in vitro studies have indicated that this compound exhibits low cytotoxicity towards mammalian cell lines. The compound was found to have an IC50 greater than 50 μM in several assays, indicating a favorable safety margin for therapeutic applications.
Case Studies
- In Vivo Efficacy : A study conducted on murine models demonstrated the efficacy of this compound in treating infections caused by resistant strains of bacteria. The compound was administered at various dosages, showing significant reductions in bacterial load compared to controls.
- Mechanistic Studies : Research focusing on the mechanism of action revealed that the compound acts by inhibiting bacterial gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. This action was confirmed through biochemical assays where the compound displayed competitive inhibition characteristics.
Research Findings
Several key findings from diverse sources have contributed to understanding the biological activity of this compound:
- Enhanced Lipophilicity : The trifluoroethoxy moiety increases lipophilicity, which may enhance membrane permeability and bioavailability.
- Gyrase Inhibition : Analogous compounds with similar structures have been shown to inhibit bacterial gyrase effectively, suggesting that this compound may exhibit similar properties .
- SAR Studies : Structure-activity relationship (SAR) studies indicate that modifications to the trifluoroethoxy group significantly impact antibacterial potency .
Q & A
Q. What are the key steps in synthesizing Methyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate, and how can intermediates be characterized?
The synthesis typically involves two stages: (1) nitration of a precursor benzoate derivative to introduce a nitro group, followed by (2) reduction to yield the amino functionality. For example, Methyl 4-nitro-3-(2,2,2-trifluoroethoxy)benzoate is first synthesized via electrophilic aromatic substitution under controlled nitration conditions. This intermediate is then reduced using catalytic hydrogenation or chemical reductants (e.g., Fe/HCl) to produce the amino derivative. Key characterization techniques include H NMR (e.g., δ 5.70 ppm for NH protons in DMSO-d) and mass spectrometry (observed [M+H] at m/z 249.9) .
Q. How do the electron-withdrawing trifluoroethoxy and amino groups influence the compound's reactivity?
The trifluoroethoxy group (-OCHCF) is strongly electron-withdrawing due to the inductive effect of fluorine atoms, which deactivates the aromatic ring toward electrophilic substitution. Conversely, the amino group (-NH) is electron-donating, activating the ring at specific positions. This duality requires careful optimization of reaction conditions (e.g., temperature, catalysts) to direct regioselectivity during functionalization. For instance, the amino group may necessitate protection (e.g., acetylation) during further derivatization to prevent undesired side reactions .
Q. What analytical methods are critical for confirming the compound's purity and structure?
High-resolution H NMR and LC-MS are essential for structural confirmation. For purity assessment, reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is recommended. The compound’s solubility in polar aprotic solvents (e.g., DMSO, DMF) facilitates these analyses. Differential scanning calorimetry (DSC) can also determine melting points (observed range: 79–82°C for analogous benzoates) to verify crystallinity .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., overlapping NMR signals) be resolved during characterization?
Overlapping signals in H NMR (e.g., aromatic protons near δ 7.46 ppm) can be resolved using 2D techniques like COSY or HSQC. For example, HSQC correlates H signals with C shifts, distinguishing adjacent protons in crowded regions. Additionally, variable-temperature NMR (e.g., 25–80°C in DMSO-d) may sharpen broad peaks caused by hydrogen bonding or slow conformational exchange .
Q. What strategies optimize the introduction of the trifluoroethoxy group in sterically hindered benzoate derivatives?
Steric hindrance around the aromatic ring can reduce yields during trifluoroethoxy introduction. Strategies include:
- Using bulky bases (e.g., DIPEA) to deprotonate phenolic intermediates without side reactions.
- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.
- Microwave-assisted synthesis to shorten reaction times and improve regioselectivity (e.g., 40°C for 23.5 hours in triazine-based reactions) .
Q. How can computational modeling predict the compound's interactions with biological targets (e.g., enzymes)?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding affinities to targets like DNA gyrase or kinases. The trifluoroethoxy group’s hydrophobicity and the amino group’s hydrogen-bonding capacity are critical parameters. For instance, analogs with similar substituents show inhibition of Acinetobacter baumannii via gyrase B binding, suggesting a comparable mechanism for this compound .
Methodological Considerations
Q. What protocols ensure high yields during multi-step synthesis?
- Stepwise monitoring : Use TLC or inline IR spectroscopy to track reaction progress.
- Purification : Employ gradient column chromatography (e.g., silica gel, CHCl/EtOAc 1–20%) for intermediates. Mixed fractions may require reprocessing via MPLC for >95% purity .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of nitro intermediates, while ethanol/water mixtures facilitate crystallization of the final product .
Q. How can stability issues (e.g., hydrolysis of the ester group) be mitigated in biological assays?
- Buffering : Use pH-stable buffers (e.g., PBS at pH 7.4) to minimize ester hydrolysis.
- Prodrug design : Replace the methyl ester with a more stable group (e.g., tert-butyl ester) for in vitro studies, then cleave enzymatically in vivo .
Comparative Analysis
Q. How does this compound differ structurally and functionally from analogs like Methyl 4-amino-3-methoxybenzoate?
The trifluoroethoxy group increases lipophilicity (logP ~2.5 vs. ~1.8 for methoxy analogs), enhancing membrane permeability. This modification also alters electronic effects, reducing pKa of the amino group (predicted ~5.2 vs. ~5.8 for methoxy derivatives), which impacts protonation states under physiological conditions .
Ethical and Safety Notes
- Handling : Use PPE (gloves, goggles) due to potential irritancy of intermediates.
- Waste disposal : Segregate halogenated waste (from CF groups) for incineration to avoid environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
